tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a benzyloxy group, and a bromine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyloxy group, bromination, and esterification. One common method involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The tert-butyl ester is formed using tert-butyl alcohol and appropriate esterification reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-(benzyloxy)-4-bromopyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-benzyloxy-4-bromobenzoate: Similar structure but with a benzoate instead of a pyrrolidine ring.
tert-Butyl 3-(benzyloxy)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Properties
Molecular Formula |
C16H22BrNO3 |
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Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
ZUSWVUBLLNXVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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